molecular formula C14H28N2O2 B6333044 tert-Butyl 4-(diethylamino)piperidine-1-carboxylate CAS No. 1281634-35-2

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate

Cat. No.: B6333044
CAS No.: 1281634-35-2
M. Wt: 256.38 g/mol
InChI Key: SLULEDXETYEYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H28N2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .

Medicine: this compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as analgesics and anesthetics .

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is unique due to its diethylamino group, which imparts specific chemical and pharmacological properties. Compared to similar compounds, it has distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a diethylamino moiety, which contribute to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H23N2O2\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_{2}

Research indicates that this compound interacts with specific molecular targets, influencing various cellular signaling pathways. Its mechanism primarily involves:

  • Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It is hypothesized to bind to neurotransmitter receptors, potentially affecting neurotransmission and cellular responses.

Biological Activity

The biological activities of this compound have been investigated through various studies:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, treatment with the compound resulted in a significant decrease in the growth of U251 glioblastoma cells, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : The diethylamino group enhances the lipophilicity of the compound, which may facilitate its ability to cross the blood-brain barrier. This property suggests potential applications in treating neurological disorders .
  • Gene Regulation : Transcriptome analysis revealed that treatment with this compound led to significant changes in gene expression profiles associated with cancer progression and inflammatory responses .

Table 1: Summary of Biological Activities

StudyCell Line/ModelIC50 (nM)Observations
U251 Glioblastoma400Significant decrease in cell proliferation
Various Cancer Models26.2 ± 1.2Inhibition of kinase activity linked to gene expression regulation

Detailed Findings

  • In a study focused on glioblastoma cells, treatment with this compound at concentrations above its IC50 resulted in reduced levels of inositol phosphates, indicating modulation of signaling pathways involved in cell growth .
  • A separate investigation into its pharmacokinetics revealed favorable absorption characteristics, suggesting that modifications to enhance bioavailability could further improve its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamideDimethylamino group positioned differentlySimilar anticancer properties
tert-Butyl methyl(piperidin-4-ylmethyl)carbamateLacks diethylamino moietyLower neuropharmacological effects

Properties

IUPAC Name

tert-butyl 4-(diethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULEDXETYEYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 0.025 mol) and diethylamine (9.1 mL, 0.090 mol) in methanol (40 mL), 10% palladium on carbon (0.50 g) was added at ambient temperature. The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 16 h. Palladium on carbon was removed by filtration with Celite and the solvent was removed under reduced pressure, then the residue was purified by chromatography on silica gel(dichloromethane/methanol) to afford tert-butyl 4-(diethylamino)piperidine-1-carboxylate as solid (6.1 g, y. 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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